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The identification of long non-coding RNAs (lncRNAs) through RNA sequencing (RNA-seq) is a

critical first step in understanding their roles in cellular processes and disease. However, due to

the inherent variability of high-throughput sequencing, orthogonal validation of lncRNA

candidates is an essential checkpoint. Quantitative real-time PCR (qPCR) stands as the gold

standard for this validation, offering high sensitivity and specificity. This guide provides a

comparative overview of key methodologies and experimental considerations for robust qPCR

validation of RNA-seq lncRNA candidates, tailored for researchers, scientists, and drug

development professionals.

Comparing Methodologies for lncRNA qPCR
Validation
Effective qPCR validation hinges on several critical steps, from RNA extraction to data analysis.

The choices made at each stage can significantly impact the reliability of the results.

cDNA Synthesis: A Critical Choice for lncRNA
Quantification
The reverse transcription of lncRNA into complementary DNA (cDNA) is a pivotal step. Different

priming strategies can yield varying efficiencies and specificities. A study comparing three

commercially available cDNA synthesis kits demonstrated that a method employing random

hexamer primers preceded by polyA-tailing and adaptor-anchoring steps resulted in lower
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quantification cycle (Ct) values for 67.78% of the 90 lncRNAs tested, indicating higher

sensitivity and precision.

cDNA Synthesis
Method

Priming Strategy Key Features

Performance
Outcome (Lower Ct
values indicate
better
performance)

Method A

Poly(A)-tailing

followed by oligo(dT)

adapter and random

hexamers

Enhances specificity

for polyadenylated

lncRNAs and also

captures non-

polyadenylated

transcripts.

Generally lower Ct

values, indicating

higher efficiency and

sensitivity for a

majority of lncRNAs.

Method B
Random Hexamers

and Oligo(dT) Mix

Standard approach for

capturing a broad

range of RNA species.

Intermediate

performance.

Method C
Random Hexamers

only

Primes along the

entire length of the

RNA, potentially

increasing cDNA yield

but may also increase

non-specific

amplification.

Higher Ct values for

many lncRNAs

compared to Method

A.

Recommendation: For comprehensive and sensitive detection of lncRNA candidates, a cDNA

synthesis method that incorporates both poly(A)-tailing and random priming is recommended.

Normalization Strategy: The Quest for Stable
Housekeeping Genes
Accurate normalization is crucial for correcting variations in RNA input and reverse transcription

efficiency. The selection of appropriate housekeeping genes is paramount, as no single gene is

universally stable across all cell types and experimental conditions. It is recommended to test a
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panel of candidate housekeeping genes and use algorithms like NormFinder to identify the

most stable ones for a specific experimental system.

Housekeeping Gene Function
Considerations for lncRNA
qPCR

GAPDH Glycolysis

Commonly used, but its

expression can be regulated

under certain conditions.

ACTB (β-actin) Cytoskeleton

Highly abundant, but

expression levels can vary

between tissues.

B2M (β-2-microglobulin) MHC class I complex

Generally stable, but can be

less reliable in studies

involving immune responses.

RPLP0 (60S acidic ribosomal

protein P0)
Ribosome component

Often shows stable

expression.

U6 snRNA Splicing

A small nuclear RNA, can be a

stable reference for some

studies, particularly with

nuclear-localized lncRNAs.

Recommendation: Validate a selection of at least 3-5 candidate housekeeping genes for your

specific samples and conditions. Utilize the geometric mean of the two or three most stable

genes for normalization to increase accuracy.

Experimental Workflow and Protocols
A meticulously executed experimental workflow is fundamental to obtaining reliable and

reproducible qPCR validation data.
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1. RNA Extraction & QC

2. Reverse Transcription

3. qPCR

4. Data Analysis

Total RNA Extraction

DNase I Treatment

RNA Quality Control (Purity & Integrity)

cDNA Synthesis

lncRNA-specific Primer Design & Validation

SYBR Green qPCR

Relative Quantification (ΔΔCt)

Correlation with RNA-seq Data
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Fig. 1: Experimental workflow for qPCR validation.
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Detailed Experimental Protocols
1. Total RNA Extraction

High-quality, intact total RNA is the prerequisite for successful qPCR.

Materials:

TRIzol reagent or a column-based RNA extraction kit.

Chloroform.

Isopropanol.

75% Ethanol (RNase-free).

RNase-free water.

Protocol (TRIzol-based):

Homogenize tissue samples or cell pellets in 1 mL of TRIzol reagent per 50-100 mg of

tissue or 5-10 x 10^6 cells.

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

Transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

Incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.
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Wash the RNA pellet once with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.

2. DNase I Treatment

To eliminate contaminating genomic DNA, which can lead to false-positive results.

Materials:

DNase I (RNase-free).

DNase I reaction buffer.

EDTA.

Protocol:

To 1 µg of total RNA, add 1 µL of DNase I and 1 µL of 10x DNase I reaction buffer.

Adjust the final volume to 10 µL with RNase-free water.

Incubate at 37°C for 30 minutes.

Inactivate the DNase I by adding 1 µL of 50 mM EDTA and incubating at 65°C for 10

minutes.

3. Reverse Transcription (cDNA Synthesis)

Materials:

Reverse transcriptase.

Reverse transcription buffer.

dNTPs.
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Random hexamers and/or oligo(dT) primers.

RNase inhibitor.

Protocol (using a mix of random hexamers and oligo(dT)):

In a PCR tube, combine 1 µg of DNase-treated RNA, 1 µL of random hexamers (50 ng/

µL), and 1 µL of oligo(dT) primers (50 µM).

Adjust the volume to 13 µL with RNase-free water.

Heat at 65°C for 5 minutes, then place on ice for at least 1 minute.

Prepare a master mix containing 4 µL of 5x reaction buffer, 1 µL of 10 mM dNTP mix, 1 µL

of RNase inhibitor, and 1 µL of reverse transcriptase.

Add 7 µL of the master mix to the RNA-primer mixture.

Incubate at 25°C for 5 minutes, followed by 50°C for 60 minutes.

Inactivate the reaction by heating at 70°C for 15 minutes.

4. SYBR Green qPCR

Materials:

SYBR Green qPCR master mix.

Forward and reverse primers for the lncRNA of interest and housekeeping genes.

cDNA template.

Nuclease-free water.

Protocol:

Prepare the qPCR reaction mix in a 20 µL final volume:

10 µL of 2x SYBR Green master mix.
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1 µL of forward primer (10 µM).

1 µL of reverse primer (10 µM).

2 µL of diluted cDNA (e.g., 1:10 dilution).

6 µL of nuclease-free water.

Run the reaction in a qPCR instrument with the following cycling conditions:

Initial denaturation: 95°C for 10 minutes.

40 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

lncRNA in Cellular Signaling: The MALAT1 and
PI3K/Akt Pathway
Many lncRNAs exert their functions by modulating key signaling pathways. A well-documented

example is the role of Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1) in

regulating the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and migration.

Overexpression of MALAT1 has been shown to activate the PI3K/Akt pathway, promoting

tumorigenesis in various cancers.
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Fig. 2: MALAT1 regulation of the PI3K/Akt pathway.

This guide provides a framework for the robust and reliable validation of RNA-seq lncRNA

candidates using qPCR. By carefully considering the methodologies for cDNA synthesis and

data normalization, and by adhering to rigorous experimental protocols, researchers can
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confidently confirm their high-throughput sequencing findings and pave the way for further

functional characterization of these enigmatic regulatory molecules.

To cite this document: BenchChem. [Validating RNA-Seq lncRNA Discoveries: A
Comparative Guide to qPCR Confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022017#validating-rna-seq-lncrna-candidates-with-
qpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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